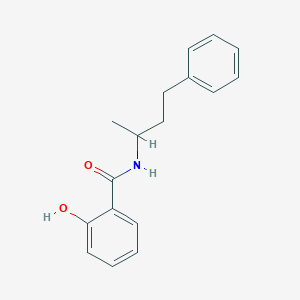
2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as JNJ-31001074 and has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further research. In
Mécanisme D'action
The mechanism of action for 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects, including the reduction of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide are varied and complex. Some of the most notable effects include the inhibition of cancer cell growth, the reduction of inflammation, and the management of pain. Additionally, this compound has been found to have antioxidant properties that may help to protect the body against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide in lab experiments is its potency. This compound has been found to be highly effective at inhibiting the activity of certain enzymes and proteins, making it a valuable tool for researchers. However, one of the limitations of this compound is its potential toxicity. Careful handling and monitoring are required to ensure that researchers are not exposed to harmful levels of the compound.
Orientations Futures
There are several future directions for research on 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide. One area of interest is the development of new therapeutic applications for this compound. Researchers are also interested in exploring the potential use of this compound in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide is a multi-step process that involves the reaction of several different chemical compounds. The starting materials for the synthesis are 2-bromo-5-chlorobenzoic acid and 3-phenylpropanoic acid. These two compounds are reacted together in the presence of a catalyst to form the desired product.
Applications De Recherche Scientifique
The scientific research applications for 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide are numerous. This compound has been found to have potential therapeutic applications in the treatment of several different diseases and conditions. Some of the most promising areas of research include cancer, inflammation, and pain management.
Propriétés
Nom du produit |
2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-hydroxy-N-(4-phenylbutan-2-yl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-13(11-12-14-7-3-2-4-8-14)18-17(20)15-9-5-6-10-16(15)19/h2-10,13,19H,11-12H2,1H3,(H,18,20) |
Clé InChI |
QNUURRLNYVBKIY-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2O |
SMILES canonique |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate](/img/structure/B270537.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone](/img/structure/B270538.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide](/img/structure/B270544.png)

![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B270550.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B270552.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B270553.png)
![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]anthra-9,10-quinone](/img/structure/B270554.png)

![1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B270558.png)
![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)

![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)